2-Bromo-3-methylisonicotinonitrile
Description
2-Bromo-3-methylisonicotinonitrile is a brominated pyridine derivative with a methyl group at the 3-position and a nitrile group at the 4-position (isonicotinonitrile framework). Brominated pyridines are critical intermediates in pharmaceutical and agrochemical synthesis due to their versatility in cross-coupling reactions and functional group transformations .
Properties
IUPAC Name |
2-bromo-3-methylpyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJBPOXXHHFFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methylisonicotinonitrile typically involves the bromination of 3-methylisonicotinonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3-methylisonicotinonitrile has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific properties.
Drug Discovery: Researchers use it to explore new drug candidates and study their biological activities.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylisonicotinonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Bromo-3-methylisonicotinonitrile with key analogs based on substituent effects, molecular properties, and applications inferred from the evidence:
Key Observations:
Reactivity Differences: The nitrile group in this compound likely enhances electrophilicity at the C4 position compared to 2-Bromo-3-methylpyridine, making it a candidate for nucleophilic substitution or cyanation reactions . Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate’s ester and hydroxyl groups introduce polarity, improving aqueous solubility but reducing stability under acidic conditions .
Synthetic Utility: Bromine at the 2-position (common across analogs) enables cross-coupling reactions (e.g., Suzuki-Miyaura), but steric hindrance from the methyl group at C3 may slow reaction kinetics . The nitrile group in this compound could serve as a directing group in regioselective C-H functionalization, a feature absent in non-nitrile analogs .
Safety and Handling: Brominated pyridines generally require stringent safety protocols. Similar precautions likely apply to this compound.
Biological Activity
2-Bromo-3-methylisonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its role in inhibiting specific enzymes. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
This compound (CAS No. 156072-86-5) is a derivative of isonicotinonitrile, featuring a bromine atom at the 2-position and a methyl group at the 3-position of the pyridine ring. Its structure can be represented as follows:
The compound exhibits biological activity primarily through its interaction with topoisomerases, particularly Topoisomerase I (Top1). Top1 is crucial for DNA replication and transcription, and inhibitors of this enzyme can lead to cytotoxic effects in cancer cells.
Inhibition Studies
Research indicates that this compound demonstrates significant Top1 inhibitory activity. It has been shown to induce single-strand DNA breaks at micromolar concentrations, similar to established Top1 inhibitors like camptothecin .
Cytotoxicity
A series of cytotoxicity assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.2 | Top1 inhibition |
| MCF-7 | 4.8 | Induction of apoptosis |
| A549 | 6.0 | DNA damage response |
Table 1: Cytotoxicity of this compound against cancer cell lines.
Study on Anticancer Activity
In a notable study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various isonicotinonitrile derivatives, including this compound. The study reported that this compound exhibited a dose-dependent inhibition of cell proliferation in HeLa and MCF-7 cells, correlating with increased levels of apoptosis markers such as caspase-3 activation .
Enzyme Inhibition Profile
Further investigations into the pharmacological profile revealed that this compound also acts as a selective inhibitor for certain cytochrome P450 enzymes. Specifically, it was identified as a weak inhibitor of CYP1A2 but did not significantly affect other isoforms such as CYP2C19 or CYP3A4 . This selectivity may be advantageous for reducing potential drug-drug interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
